Unveiling 19,20-Epoxycytochalasin D: A Technical Guide to its Discovery and Structural Elucidation
Unveiling 19,20-Epoxycytochalasin D: A Technical Guide to its Discovery and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological significance of 19,20-Epoxycytochalasin D, a potent fungal metabolite. This document details the journey from its initial isolation to the definitive confirmation of its complex stereochemistry, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Fungal Origin
19,20-Epoxycytochalasin D is a member of the cytochalasan family of mycotoxins, a class of compounds known for their profound effects on the eukaryotic actin cytoskeleton.[1] It has been isolated from several species of endophytic and wood-inhabiting fungi, primarily within the Xylariaceae family.[2] Notable fungal sources include Xylaria hypoxylon, Xylaria cf. curta, Nemania sp., and Rosellinia sanctae-cruciana.[2][3][4][5] The discovery of this and related compounds has often been the result of bioassay-guided fractionation of fungal extracts, driven by their potent cytotoxic and antiplasmodial activities.[3][6]
Structural Elucidation: A Tale of Revision
The definitive determination of the molecular architecture of 19,20-Epoxycytochalasin D was a multi-step process that involved a significant structural revision. The initial proposed structure was later corrected based on rigorous spectroscopic and crystallographic evidence.
Initial Proposal and Subsequent Revision
Initially, the structure of a related compound isolated from Xylaria hypoxylon was proposed as 19(αH), 20(αH)-epoxycytochalasin D.[6] However, subsequent detailed analysis led to a revision of the stereochemistry at the C-19 position. The confirmed and now accepted structure is 19(βH), 20(αH)-epoxycytochalasin D.[3][6] This seemingly subtle change in the spatial arrangement of a hydrogen atom has significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.[3]
Spectroscopic and Crystallographic Confirmation
The structural confirmation of 19,20-Epoxycytochalasin D was achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRESIMS) was employed to determine the elemental composition and molecular formula.[3][4] A comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, was crucial for elucidating the complex proton and carbon framework and establishing connectivity within the molecule.[3][6][7] The unambiguous determination of the relative and absolute stereochemistry was ultimately accomplished through single-crystal X-ray diffraction analysis.[3][4][6]
Quantitative Data Summary
The biological activities of 19,20-Epoxycytochalasin D and its analogs have been evaluated in various assays. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of 19,20-Epoxycytochalasin D and Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
| 19,20-Epoxycytochalasin D | P-388 | Potent (exact value not specified) | [6] |
| 19,20-Epoxycytochalasin D | MOLT-4 | More potent than Cytochalasin D | [3] |
| 19,20-Epoxycytochalasin D | BT-549 | 7.84 | [8] |
| 19,20-Epoxycytochalasin D | LLC-PK11 | 8.4 | [8] |
| 19,20-Epoxycytochalasin N1 | SW-620 | 1.34 | [5][7] |
| 19,20-Epoxycytochalasin C | HT-29 | 0.65 | [9] |
Table 2: Antiplasmodial Activity of 19,20-Epoxycytochalasin D
| Compound | Parasite Strain | IC50 (nM) | Reference |
| 19,20-Epoxycytochalasin D | Plasmodium falciparum (3d7) | 9.77 | [6] |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation, purification, and structural characterization of 19,20-Epoxycytochalasin D, synthesized from multiple research findings.
Fungal Cultivation and Fermentation
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Organisms: Xylaria cf. curta, Xylaria karyophthora, Rosellinia sanctae-cruciana, Nemania diffusa.[2]
-
Solid-State Fermentation: The endophytic fungus is cultivated on a solid rice medium.[2]
-
Liquid-State Fermentation: The fungus is grown in a liquid medium such as Potato Dextrose Broth (PDB).[2]
-
Agar (B569324) Plate Cultivation: The fungus is cultivated on the surface of a suitable agar medium like malt (B15192052) extract agar.[2]
Extraction and Isolation
-
Extraction: The fungal biomass and/or the fermentation broth are extracted with an organic solvent, typically ethyl acetate.[6]
-
Initial Fractionation: The crude extract is subjected to column chromatography for initial separation.[2]
-
Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a water/acetonitrile gradient.[2] Size-exclusion chromatography, such as with Sephadex LH-20, may also be employed.[2]
Structural Elucidation Techniques
-
High-Resolution Mass Spectrometry (HR-MS): Utilized to determine the precise molecular formula of the purified compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are performed to elucidate the detailed chemical structure and relative stereochemistry.[2][3][7]
-
X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the absolute configuration of the molecule if a suitable crystal can be obtained.[3][4]
Visualizing the Processes
The following diagrams illustrate the logical workflow for the discovery and characterization of 19,20-Epoxycytochalasin D, as well as its proposed mechanism of action.
Biosynthesis and Mechanism of Action
The biosynthesis of cytochalasans, including 19,20-Epoxycytochalasin D, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[10] This molecular machinery constructs the characteristic perhydroisoindolone core fused to a macrocyclic ring.[10] The final epoxidation at the C19-C20 position is believed to be catalyzed by a cytochrome P450 monooxygenase.[10]
The primary molecular target of 19,20-Epoxycytochalasin D is the actin cytoskeleton.[1] By binding to the barbed (fast-growing) end of actin filaments, it effectively caps (B75204) the filament and prevents the addition of new actin monomers.[1][11] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism of action underlies its observed cytotoxic, antiplasmodial, and phytotoxic effects.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
